molecular formula C21H22ClFN4O3S B2631027 (E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1322034-54-7

(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride

Cat. No. B2631027
CAS RN: 1322034-54-7
M. Wt: 464.94
InChI Key: FSGAQBJHGMYZCY-ASTDGNLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClFN4O3S and its molecular weight is 464.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Recognition and Transfer of Hydrophilic Compounds

The self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, which shares structural similarity with the given compound, have been shown to selectively recognize hydrophilic amino and N,N-dimethylamino compounds. These aggregates can transfer these compounds from aqueous solutions to organic media, highlighting potential applications in chemical separation or purification processes (Sawada et al., 2000).

2. Anti-tubulin Activity and Cytotoxic Effects on Cancer Cells

Acrylamide conjugates related to the queried compound, specifically 2-anilinopyridine-3-acrylamides, have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds showed significant anti-tubulin activity and induced cell-cycle effects in the G2/M phase, followed by apoptotic cell death, suggesting their potential as anticancer agents (Kamal et al., 2014).

3. Fluorescent Sensing Applications

A fluorescent acrylamide hydrogel containing dansyl moiety, which includes a dimethylamino group similar to the queried compound, was synthesized and used as a sensor against specific metal ions and nitroaromatic compounds. The fluorescence intensity of this gel was significantly affected by the presence of these compounds, demonstrating its potential as a chemical probe (Uygun et al., 2018).

4. Synthesis of Phosphonates and Phosphinic Diamide Derivatives

Research on the phosphorylation of E-3-(dimethylamino) compounds, including those structurally similar to the queried compound, has led to the synthesis of various phosphonates and phosphinic diamide derivatives. These compounds have potential applications in organic synthesis and pharmaceutical research (Abdou et al., 2016).

properties

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S.ClH/c1-24(2)12-5-13-25(21-23-20-17(22)8-4-9-18(20)30-21)19(27)11-10-15-6-3-7-16(14-15)26(28)29;/h3-4,6-11,14H,5,12-13H2,1-2H3;1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGAQBJHGMYZCY-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.